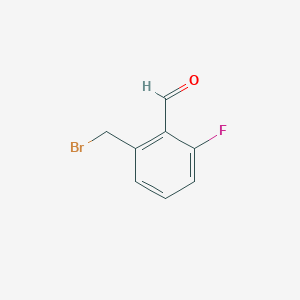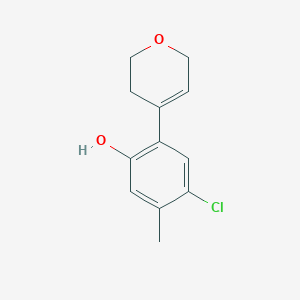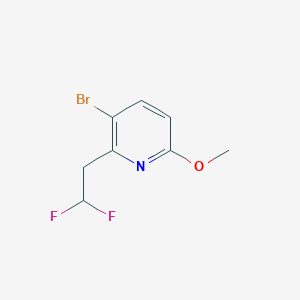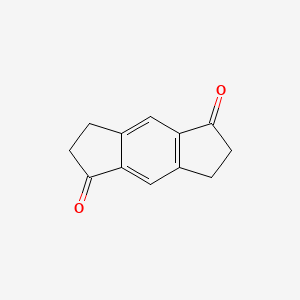![molecular formula C14H23NO4 B13026613 1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid is a versatile organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The spirocyclic framework provides rigidity and stability, making it an attractive scaffold for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the BOC Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce new substituents.
Deprotection: The BOC protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with spirocyclic frameworks.
Biology: It is used in the development of bioactive molecules and pharmaceuticals due to its stability and unique structural features.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid involves its ability to act as a protecting group for amines. The BOC group is introduced to protect the amine functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from reactive amine groups .
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid can be compared with other similar compounds, such as:
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring, which can influence its reactivity and applications.
7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: Another related compound with variations in the ring structure and functional groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific spirocyclic framework and the presence of the BOC protecting group, which provides stability and versatility in various synthetic applications.
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-5-8-14(15)7-4-6-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Clé InChI |
LAYGGEWNMOJIJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC12CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)






![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)




